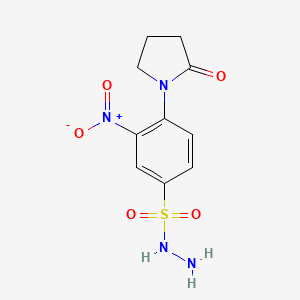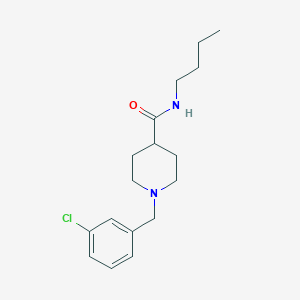![molecular formula C21H30N2O4 B5003904 1-{3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxybenzoyl}azepane](/img/structure/B5003904.png)
1-{3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxybenzoyl}azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-{3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxybenzoyl}azepane” is also known as L-371,257 . It is a potent and selective oxytocin receptor antagonist . It has a high affinity for the human oxytocin (OT) receptor and displays over 800-fold selectivity over human arginine vasopressin receptors V1a and V2 .
Synthesis Analysis
While specific synthesis details for “this compound” were not found, piperidine derivatives are generally synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The use of esters of 3-oxocarboxylic acid instead of aldehyde resulted in a product containing four stereocenters .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C28H33N3O6 . The compound has a molecular weight of 507.59 .Physical and Chemical Properties Analysis
The compound “this compound” is soluble to 5 mM in DMSO with gentle warming .Mécanisme D'action
Propriétés
IUPAC Name |
1-[4-[5-(azepane-1-carbonyl)-2-methoxyphenoxy]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O4/c1-16(24)22-13-9-18(10-14-22)27-20-15-17(7-8-19(20)26-2)21(25)23-11-5-3-4-6-12-23/h7-8,15,18H,3-6,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQFOZLKBCTFQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)OC2=C(C=CC(=C2)C(=O)N3CCCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-phenyl-N-[4-(propan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B5003835.png)
![2-{[7-(4-morpholinyl)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino}ethanol](/img/structure/B5003852.png)
![ethyl 2-[({[3-(4-nitrophenyl)acryloyl]amino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5003856.png)

![5-[(2,7-diethoxy-1-naphthyl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5003865.png)
![N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B5003882.png)
![N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-propoxybenzamide](/img/structure/B5003890.png)
![2-chloro-N-(4-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5003897.png)
![5-[(2,4-difluorophenoxy)methyl]-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-3-isoxazolecarboxamide](/img/structure/B5003907.png)

![N-[(2-phenoxypyridin-3-yl)methyl]-3-(tetrazol-1-yl)propanamide](/img/structure/B5003933.png)

